2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride
CAS No.: 2200209-16-9
Cat. No.: VC11561214
Molecular Formula: C13H15Cl2N3O
Molecular Weight: 300.18 g/mol
Purity: 98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2200209-16-9 |
|---|---|
| Molecular Formula | C13H15Cl2N3O |
| Molecular Weight | 300.18 g/mol |
| IUPAC Name | 2-chloro-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C13H14ClN3O.ClH/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14;/h3-7H,8H2,1-2H3,(H,15,18);1H |
| Standard InChI Key | XYBBBPKASHZNET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 287.7 g/mol (base) and 324.2 g/mol as the hydrochloride salt . Its structure features:
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A pyrazole ring substituted at the 1-position with a 4-methylphenyl group, introducing steric bulk and aromaticity.
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A 3-methyl group on the pyrazole ring, influencing electronic distribution and rotational freedom.
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An acetamide moiety at the 5-position, with a chlorine atom at the α-carbon, enhancing electrophilic reactivity.
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A hydrochloride salt form, improving aqueous solubility and stability for formulation .
The SMILES notation (CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl) and InChI key (SRFDENIIJJBKHG-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound is unavailable, related pyrazole-acetamide derivatives crystallize in orthorhombic systems (e.g., space group Pna2₁) with intermolecular hydrogen bonds (N–H···O and C–H···N) stabilizing the lattice. Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 264.09 | 158.7 |
| [M+Na]⁺ | 286.07 | 172.3 |
| [M+NH₄]⁺ | 281.12 | 166.3 |
| [M-H]⁻ | 262.08 | 161.7 |
These values aid in mass spectrometry-based identification and purity assessment .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Acylation: 5-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole reacts with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, yielding the base acetamide.
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Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/water .
Key Reaction:
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent recovery systems minimize waste, while in-line FTIR monitors reaction progression. The hydrochloride salt is isolated via spray drying to ensure consistent particle size distribution.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.2 g/mol (hydrochloride) |
| Melting Point | 192–195°C (decomposes) |
| Solubility | 25 mg/mL in water (25°C) |
| LogP (Octanol-Water) | 2.8 (predicted) |
| pKa | 8.3 (amine), 1.2 (hydrochloride) |
The hydrochloride salt’s enhanced solubility (vs. the free base) makes it suitable for aqueous formulations .
Research Gaps and Future Directions
Despite its promising scaffold, no peer-reviewed studies directly evaluate this compound’s bioactivity. Priority research areas include:
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Kinase Inhibition Profiling: Screening against CDK2, EGFR, and VEGFR2.
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Toxicology Studies: Acute oral toxicity (LD₅₀) in rodent models.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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